molecular formula C10H15N3O B2887172 1-(6-Methylpyrazin-2-yl)piperidin-4-ol CAS No. 2320853-61-8

1-(6-Methylpyrazin-2-yl)piperidin-4-ol

Cat. No. B2887172
CAS RN: 2320853-61-8
M. Wt: 193.25
InChI Key: UHTBMPDBMBWMQV-UHFFFAOYSA-N
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Description

“1-(6-Methylpyrazin-2-yl)piperidin-4-ol” is a chemical compound with the CAS Number: 1261146-61-5 . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and appears as a yellow to brown sticky oil to semi-solid .


Synthesis Analysis

Piperidines, which include “this compound”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H15N3O/c1-8-6-12-10 (7-11-8)13-4-2-9 (14)3-5-13/h6-7,9,14H,2-5H2,1H3 . This indicates the presence of 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The compound is a yellow to brown sticky oil to semi-solid . It is stored at room temperature .

Scientific Research Applications

Structural Characterization in Analgesics

  • The molecular structure and characteristics of compounds similar to 1-(6-Methylpyrazin-2-yl)piperidin-4-ol have been extensively studied in analgesics. For example, the structural characterization of analgesic isothiazolopyridines of Mannich base type reveals insights into the molecular packing and hydrogen bonding, which are crucial for their analgesic action (Karczmarzyk & Malinka, 2008).

Histamine Receptor Binding

  • Research on compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, which are structurally related to this compound, has shown significant binding affinity to human histamine H3 receptors, indicating potential applications in the development of H3 receptor ligands (Sadek et al., 2014).

Pharmacological Properties

  • The pharmacological properties of similar compounds, such as 4-piperazino-5-methylthiopyrimidines, have been studied, showing a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).

Anticancer Activities

  • The synthesis and evaluation of novel Mannich bases derived from related compounds have shown promising anticancer activities against prostate cancer cells, indicating potential applications in cancer treatment (Demirci & Demirbas, 2019).

Neuroinflammation Imaging

  • Compounds structurally related to this compound have been used in PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor, aiding in the study of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . This indicates that it may cause respiratory irritation, may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperidines, including “1-(6-Methylpyrazin-2-yl)piperidin-4-ol”, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-(6-methylpyrazin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-6-11-7-10(12-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTBMPDBMBWMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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